
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen atoms and long hydrocarbon chains, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and oxidizing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution Reactions: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines. The reaction conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid can be compared with other similar compounds, such as:
Octadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid: Similar structure but with different hydrocarbon chain lengths.
Hexadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid: Another similar compound with shorter hydrocarbon chains.
This compound derivatives: Modified versions of the compound with additional functional groups.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
93882-50-9 |
|---|---|
Fórmula molecular |
C50H90O10 |
Peso molecular |
851.2 g/mol |
Nombre IUPAC |
1-O-[2-[2-[2-[4-[(E)-octadec-1-enoxy]-4-oxobutanoyl]oxyethoxy]ethoxy]ethyl] 4-O-[(E)-octadec-1-enyl] butanedioate |
InChI |
InChI=1S/C50H90O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-57-47(51)35-37-49(53)59-45-43-55-41-42-56-44-46-60-50(54)38-36-48(52)58-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39-40H,3-32,35-38,41-46H2,1-2H3/b39-33+,40-34+ |
Clave InChI |
QMDWHYKBEIKRGZ-CFTRLRGZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CCC(=O)OCCOCCOCCOC(=O)CCC(=O)O/C=C/CCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCC=COC(=O)CCC(=O)OCCOCCOCCOC(=O)CCC(=O)OC=CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


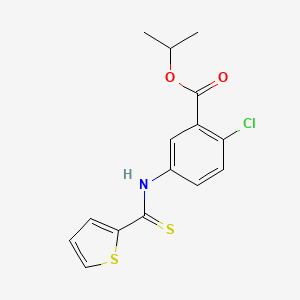
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
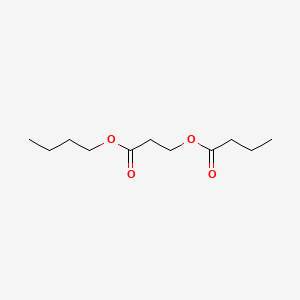
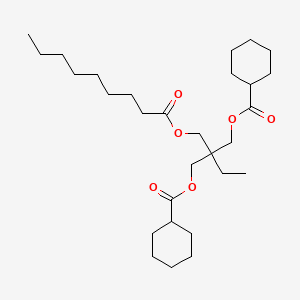
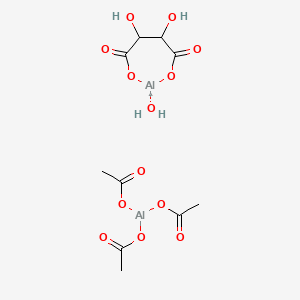

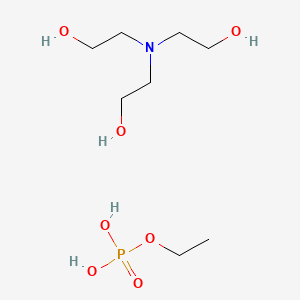
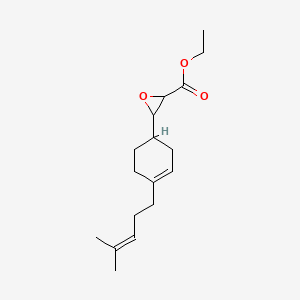
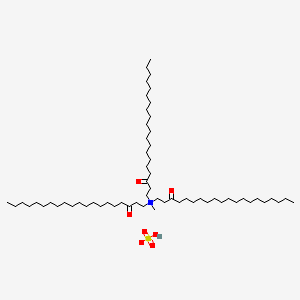

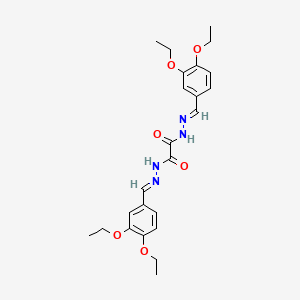

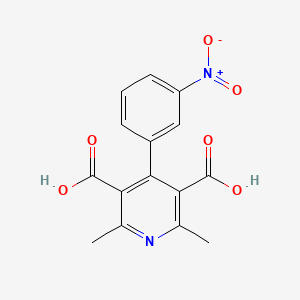
![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
